molecular formula C34H23N5Na4O17S5 B14467573 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt CAS No. 67939-43-9

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt

Cat. No.: B14467573
CAS No.: 67939-43-9
M. Wt: 1025.9 g/mol
InChI Key: AWEUDCQIDNNFEO-UHFFFAOYSA-J
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is a complex organic compound. It is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color properties and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization of an aromatic amine and subsequent coupling with another aromatic compound to form the azo linkage. The final product is obtained by neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt has a wide range of scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous environments. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Reactive Black: Another azo dye with similar structural features but different substituents.

    Reactive Blue 230: A compound with a similar azo linkage but different aromatic rings and functional groups.

    Reactive Red 228: Similar in structure but with different substituents on the aromatic rings.

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-((2-methoxy-5-methyl-4-((8-((phenylsulfonyl)oxy)-3,6-disulfo-1-naphthalenyl)azo)phenyl)azo)-, tetrasodium salt is unique due to its specific combination of functional groups and azo linkages, which confer distinct color properties and reactivity. Its tetrasodium salt form enhances its solubility and usability in various applications.

Properties

CAS No.

67939-43-9

Molecular Formula

C34H23N5Na4O17S5

Molecular Weight

1025.9 g/mol

IUPAC Name

tetrasodium;5-amino-3-[[4-[[8-(benzenesulfonyloxy)-3,6-disulfonatonaphthalen-1-yl]diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N5O17S5.4Na/c1-17-8-26(37-39-33-30(60(50,51)52)12-19-11-21(57(41,42)43)13-24(35)31(19)34(33)40)28(55-2)16-25(17)36-38-27-14-22(58(44,45)46)9-18-10-23(59(47,48)49)15-29(32(18)27)56-61(53,54)20-6-4-3-5-7-20;;;;/h3-16,40H,35H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

AWEUDCQIDNNFEO-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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